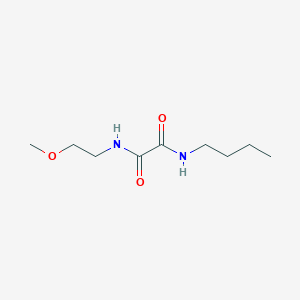

N-butyl-N'-(2-methoxyethyl)oxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

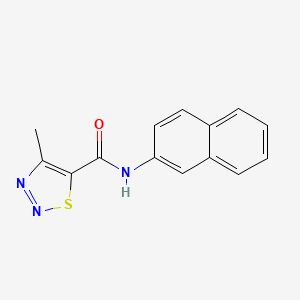

“N-butyl-N’-(2-methoxyethyl)oxamide” is a compound with an oxamide group. Oxamides are organic compounds that contain the functional group RC(O)N(R’)C(O)R’‘, where R, R’, and R’’ represent organic groups or hydrogen atoms . They can have various properties and uses depending on the specific groups attached to the oxamide group.

Molecular Structure Analysis

The molecular structure of “N-butyl-N’-(2-methoxyethyl)oxamide” would consist of an oxamide group (a carbon atom doubly bonded to two oxygen atoms and singly bonded to two nitrogen atoms) with a butyl group (four carbon atoms in a row) attached to one nitrogen atom and a 2-methoxyethyl group (a two-carbon chain with a methoxy group attached to the second carbon) attached to the other nitrogen .Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions involving “N-butyl-N’-(2-methoxyethyl)oxamide”. Oxamides in general can undergo various reactions, including hydrolysis to form amines and carboxylic acids .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like “N-butyl-N’-(2-methoxyethyl)oxamide” would depend on its specific structure. Some general properties can be predicted based on the structure, such as its polarity and potential for hydrogen bonding .科学的研究の応用

Three-Center Intramolecular Hydrogen Bonding in Oxamide Derivatives

A study by Martínez-Martínez et al. (1998) delves into the synthesis and structural investigation of various oxamide derivatives, including those similar to N-butyl-N'-(2-methoxyethyl)oxamide. These compounds are noted for their stabilization through intramolecular three-center hydrogen bonding between the amide proton and two oxygen atoms. The research highlights the correlation between the 1H NMR Δδ/ΔT value of the amide proton and the 15N NMR chemical shift, emphasizing the importance of understanding hydrogen bonding in the design and functionality of such compounds (Martínez-Martínez et al., 1998).

New Supramolecular Packing Motifs

Research by Lightfoot et al. (1999) uncovers novel supramolecular packing motifs in derivatives of oxamides, such as the structure of N,N',N"-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide. This structure showcases a π-stack surrounded by a triple helical network of hydrogen bonds, suggesting a new mode of organization that could be relevant to certain columnar liquid crystals (Lightfoot et al., 1999).

Electrochemical Properties and Electrocatalytic Reactions

A comprehensive review by Nutting et al. (2018) explores the electrochemical properties and applications of N-oxyl compounds in catalysis, particularly in the selective oxidation of organic molecules. While not directly focusing on this compound, this research provides valuable insights into the broader category of N-oxyl compounds and their potential in various electrosynthetic reactions (Nutting et al., 2018).

Mineralization of Recalcitrant Acids by Electrochemical Processes

A study by Garcia-Segura and Brillas (2011) investigates the mineralization of oxalic and oxamic acids through electrochemical advanced oxidation processes (EAOPs), using a boron-doped diamond anode. While this research does not specifically mention this compound, it highlights the challenges and solutions in the degradation of related compounds, which could inform future studies on the environmental impact and degradation pathways of oxamide derivatives (Garcia-Segura & Brillas, 2011).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-butyl-N'-(2-methoxyethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-3-4-5-10-8(12)9(13)11-6-7-14-2/h3-7H2,1-2H3,(H,10,12)(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYGKMRIIXJKIMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(=O)NCCOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B2899679.png)

![2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)isoindoline](/img/structure/B2899680.png)

![3-phenyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2899684.png)

![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2899689.png)

![7-Chloro-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2899694.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2,2-dimethylpropanamide](/img/structure/B2899695.png)

![Ethyl 2-amino-4-(2'-hydroxy-[1,1'-biphenyl]-4-yl)thiophene-3-carboxylate](/img/structure/B2899697.png)